BenchChemオンラインストアへようこそ!

CAY10471

CRTH2/DP2 antagonist GPCR pharmacology type 2 inflammation

CAY10471 (TM30089) is a research-use-only CRTH2/DP2 antagonist engineered from ramatroban for >16,000-fold selectivity over TP receptors (Ki 0.6 nM vs >10,000 nM). Its insurmountable antagonism and oral bioavailability make it the definitive tool for deconvoluting PGD2-CRTH2 signaling in fibrosis (UUO model, 20 mg/kg) and allergic inflammation without TP confounding. Validate CRTH2-dependence across species with this high-purity standard.

Molecular Formula C21H21FN2O4S
Molecular Weight 416.5 g/mol
CAS No. 844639-57-2
Cat. No. B1668647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10471
CAS844639-57-2
SynonymsCAY 10471;  CAY10471;  CAY-10471;  TM30089;  TM-30089;  TM 30089
Molecular FormulaC21H21FN2O4S
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCN(C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-15)17-4-2-3-5-19(17)24(20)13-21(25)26/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26)
InChIKeyCANCTKXGRVNXFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CAY10471 (CAS 844639-57-2): A High-Selectivity CRTH2/DP2 Antagonist for Type 2 Inflammation Research


CAY10471 (TM30089; CAS 844639-57-2 for racemate, 627865-18-3 for (+)-enantiomer) is a small-molecule prostaglandin D2 (PGD2) receptor antagonist belonging to the ramatroban-analog class of CRTH2/DP2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists [1]. The compound is a structural derivative of BAY-u3405 (ramatroban), a dual TP/CRTH2 antagonist approved for allergic rhinitis, engineered through strategic molecular modifications to achieve markedly enhanced potency and selectivity for the human CRTH2/DP2 receptor [2]. CAY10471 is supplied as a research-use-only tool compound with certified purity >98% (HPLC) and is orally bioavailable, enabling both in vitro target validation and in vivo pharmacological interrogation of the PGD2-CRTH2 axis in type 2 inflammation, fibrotic disease, and allergic pathology models .

Why CAY10471 Cannot Be Substituted by Ramatroban or Other In-Class CRTH2 Antagonists


Scientific substitution of CAY10471 with its parent compound ramatroban or alternative CRTH2 antagonists introduces critical confounding variables that undermine experimental reproducibility and mechanistic interpretation. Ramatroban exhibits dual antagonism at both TP (thromboxane A2) and CRTH2 receptors with nearly identical affinity (Ki ~4.3–4.5 nM for both targets), making it impossible to attribute observed biological effects exclusively to CRTH2 blockade [1]. In contrast, CAY10471 was rationally designed via two structural modifications—N-methylation of the sulfonamide and truncation of the propionic acid moiety to acetic acid—to achieve sub-nanomolar CRTH2 affinity (Ki = 0.6 nM) while simultaneously ablating TP receptor binding (Ki >10,000 nM), yielding a >16,000-fold selectivity window [2]. Furthermore, even among selective CRTH2 antagonists, CAY10471 displays a distinct insurmountable antagonism mechanism (reducing Bmax without affecting agonist affinity) compared to surmountable antagonists, and its binding mode within the CRTH2 orthosteric pocket differs from clinical-stage comparators such as fevipiprant [3]. Substituting CAY10471 with a generic CRTH2 antagonist without validating the specific binding mode, selectivity profile, and functional antagonism characteristics introduces uncontrolled experimental variables that may produce non-overlapping pharmacological outcomes [4].

CAY10471 Comparative Efficacy Data: Quantitative Differentiation from Ramatroban and Clinical-Stage CRTH2 Antagonists


CAY10471 vs. Ramatroban: 7.2-Fold Higher CRTH2 Affinity and >2,222-Fold Greater TP Selectivity

Direct head-to-head binding comparison demonstrates that CAY10471 (TM30089) binds human CRTH2/DP2 with a Ki of 0.6 nM, representing a 7.2-fold improvement in affinity over the parent compound ramatroban (Ki = 4.3 nM). More critically, CAY10471 exhibits negligible binding to the thromboxane A2 receptor TP (Ki >10,000 nM), whereas ramatroban binds TP with nearly identical affinity to CRTH2 (Ki = 4.5 nM). This converts a non-selective dual antagonist (ramatroban selectivity ratio = 1.05) into a highly selective CRTH2 antagonist (CAY10471 selectivity ratio >16,667) [1]. The selectivity enhancement was achieved through two key structural modifications: N-methylation of the sulfonamide NH group and truncation of the propionic acid moiety to an acetic acid group [2].

CRTH2/DP2 antagonist GPCR pharmacology type 2 inflammation receptor selectivity structure-activity relationship

CAY10471 Functional Antagonism: Differential Potency Across PGD2-Stimulated Signaling Pathways

In functional cellular assays, CAY10471 demonstrates pathway-dependent antagonistic potency against PGD2-induced CRTH2 activation. The compound suppresses β-arrestin translocation with an IC50 of 3 nM and inhibits PGD2-induced inositol phosphate/cAMP formation with an IC50 of 12 nM . This 4-fold differential in functional potency across downstream signaling pathways suggests potential signaling bias properties that may have implications for in vivo pharmacology. Additionally, CAY10471 (1 μM) significantly decreases 15d-PGJ2-induced phosphorylation of p38 MAP kinase in PC12 cells [1]. In eosinophil functional assays, CAY10471 completely abolishes PGD2-induced respiratory burst, chemotaxis, and bone marrow eosinophil release, with effects distinguishable from those of DP1 antagonists [2].

GPCR functional selectivity β-arrestin signaling inositol phosphate assay cAMP assay biased agonism

CAY10471 vs. Fevipiprant: Differential CRTH2 Binding Mode and Thermodynamic Stability

Crystal structures of human CRTH2 co-crystallized with CAY10471 (PDB: 6D27, resolution 2.74 Å) and fevipiprant (PDB: 6D26) reveal distinct binding modes despite both compounds occupying the same orthosteric pocket [1]. CAY10471 forms a stable, high-affinity salt bridge and an Arg170-mediated π-cation interaction with its tetrahydrocarbazole ring, a feature not observed in fevipiprant binding [2]. Membrane-embedded molecular dynamics simulations demonstrate that CAY10471 exhibits greater active site stability and higher ΔG (binding free energy) compared to fevipiprant, with conformational analyses indicating more prominent CRTH2 inhibitory activity [2]. CAY10471 acts as an insurmountable antagonist that reduces Bmax without affecting agonist affinity, whereas fevipiprant demonstrates surmountable antagonism characteristics [3].

CRTH2 crystal structure molecular dynamics simulation binding thermodynamics GPCR structural biology drug design

CAY10471 Aqueous Solubility Advantage Enables Surfactant-Free In Vivo Dosing

CAY10471 exhibits measurable water solubility of 0.5 mg/mL at 25.0 °C, which is sufficient for preparing aqueous dosing solutions without requiring surfactants or complex co-solvent systems . This contrasts with many structurally related CRTH2 antagonists that are essentially insoluble in water and require DMSO or specialized formulations for in vivo administration. CAY10471 also demonstrates solubility in ethanol (15 mg/mL), DMSO (30 mg/mL), and DMF (30 mg/mL), providing flexible formulation options for both in vitro and in vivo applications . The compound is orally active, with in vivo efficacy demonstrated at doses of 2 mg/kg (oral) in chronic contact hypersensitivity models and 20 mg/kg (twice daily, oral) in tubulointerstitial fibrosis models [1].

compound solubility in vivo formulation oral bioavailability physicochemical properties preclinical pharmacology

CAY10471 Demonstrates Broad Species Cross-Reactivity for Translational Research

Unlike some CRTH2 antagonists that exhibit restricted species selectivity (e.g., human-specific or rodent-selective binding), CAY10471 demonstrates potent antagonism at both human and rodent CRTH2 orthologs . Binding studies confirm high-affinity interaction with recombinant human CRTH2 (Ki = 0.6 nM), guinea pig CRTH2 (high affinity in functional eosinophil assays), mouse CRTH2 (selective antagonism demonstrated in murine asthma models), and rat CRTH2 orthologs [1]. NCATS Inxight profiling confirms CAY10471 displays high selectivity for and antagonistic potency on mouse CRTH2 while lacking affinity for cyclooxygenase isoforms 1 and 2, C3a and C5a receptors, and selected chemokine receptors [2].

species cross-reactivity rodent pharmacology translational research preclinical model ortholog selectivity

CAY10471 Batch-to-Batch Purity Consistency >98% (HPLC) with Validated Retention Time

Commercial CAY10471 is supplied with verified purity >98% determined by HPLC, with documented retention time (RT = 7.70 min) and TLC purity 98% (Rf = 0.47) providing analytical benchmarks for quality control validation . The compound is available in both racemic (CAS 844639-57-2) and (+)-enantiomer (CAS 627865-18-3) forms, with purity specifications independently verified across multiple vendors (MedChemExpress: 99.00%; Molnova: >98%; Clinisciences: 99.08% batch purity) . The high and consistent purity specification reduces lot-to-lot variability in experimental outcomes compared to research-grade analogs lacking certified purity documentation.

compound purity quality control HPLC analysis research reproducibility analytical characterization

CAY10471 (844639-57-2) Optimal Research Application Scenarios Based on Validated Evidence


Mechanistic Dissection of PGD2-CRTH2 Signaling in Allergic Asthma and Eosinophilic Inflammation

Researchers investigating the specific contribution of CRTH2 to allergic airway inflammation should select CAY10471 over ramatroban due to the latter's confounding TP receptor antagonism. CAY10471 at 2 mg/kg oral administration in murine asthma models reduces peribronchial eosinophilia and mucus cell hyperplasia through selective CRTH2 blockade [1]. In vitro, CAY10471 (1 μM) completely abolishes PGD2-induced eosinophil chemotaxis, respiratory burst, and bone marrow eosinophil release in guinea pig and human eosinophil assays, providing a clean pharmacological tool for establishing CRTH2-dependence of eosinophil effector functions [2]. The compound's insurmountable antagonism mechanism (reducing Bmax) produces sustained receptor inhibition suitable for chronic inflammation models where surmountable antagonists may show diminished efficacy with repeated agonist challenge [3].

In Vivo Fibrosis and Chronic Inflammatory Disease Modeling with Oral Dosing

CAY10471 is validated for in vivo fibrosis research using oral administration protocols. In the unilateral ureteral obstruction (UUO) model of tubulointerstitial fibrosis, oral administration of CAY10471 at 20 mg/kg twice daily significantly attenuates interstitial collagen deposition (8.40% vs 14.85% in vehicle controls when treatment initiated before UUO; 9.63% vs 14.44% when initiated 3 days post-UUO) [1]. In chronic contact hypersensitivity (CHS) models, 2 mg/kg oral CAY10471 administered on day 22 or over 10 consecutive days diminishes inflammation [2]. The compound's measurable aqueous solubility (0.5 mg/mL) facilitates surfactant-free oral or intraperitoneal dosing, reducing formulation-related variability across treatment groups [3]. Notably, in schistosome hepatic granulomatous fibrosis models, CAY10471 amplified rather than attenuated fibrosis, highlighting the context-dependent role of PGD2-DP2 signaling and underscoring the value of this tool compound for uncovering disease-specific pathway functions [4].

CRTH2 Structural Biology and Computer-Aided Drug Design

CAY10471 serves as a structurally validated reference antagonist for CRTH2 structure-based drug discovery. The co-crystal structure of CAY10471-bound human CRTH2 (PDB: 6D27, 2.74 Å resolution) provides atomic-level detail of ligand-receptor interactions, including the Arg170-mediated π-cation interaction with the tetrahydrocarbazole ring and the stable salt-bridge formation with the carboxylate group [1]. Comparative analysis with the fevipiprant-bound structure (PDB: 6D26) reveals distinct binding modes, enabling computational chemists to evaluate alternative pharmacophore geometries for novel CRTH2 antagonist design [2]. Molecular dynamics simulations indicate that CAY10471 exhibits greater active site stability and higher ΔG binding energy compared to fevipiprant, providing thermodynamic benchmarks for virtual screening and lead optimization campaigns [3].

Cross-Species Translational Pharmacology of the PGD2-CRTH2 Axis

For investigators requiring a single CRTH2 antagonist tool compound that maintains activity across human, mouse, rat, and guinea pig species, CAY10471 offers validated cross-reactivity [1]. NCATS Inxight profiling confirms high selectivity for mouse CRTH2 with no detectable affinity for COX-1, COX-2, C3aR, C5aR, or selected chemokine receptors [2]. This broad species coverage enables seamless transition from human cell-based target validation (using recombinant human CRTH2 Ki = 0.6 nM) to rodent disease models without requiring separate species-optimized tool compounds. The compound is effective in murine asthma models, rat PC12 cell neurite outgrowth assays, and guinea pig eosinophil functional studies, providing consistent pharmacology across the translational research pipeline [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAY10471

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.